3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with thiophene-2-carbonyl chloride under basic conditions to yield the thiophen-2-ylcarbonyl piperazine intermediate.
Coupling with 4-aminophenyl isothiocyanate: The intermediate is then reacted with 4-aminophenyl isothiocyanate to form the corresponding thiourea derivative.
Final coupling with 3-chlorobenzoyl chloride: The thiourea derivative is then coupled with 3-chlorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide
- N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-methylbenzamide
Uniqueness
3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21ClN4O2S2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-chloro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21ClN4O2S2/c24-17-4-1-3-16(15-17)21(29)26-23(31)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-32-20/h1-9,14-15H,10-13H2,(H2,25,26,29,31) |
InChI Key |
RBHVHKLVQOXEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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